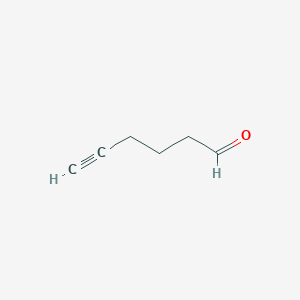

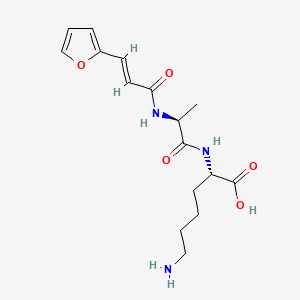

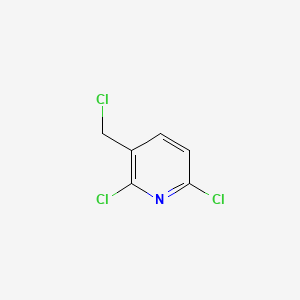

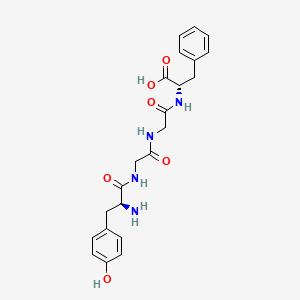

![molecular formula C9H14ClNO B1336364 N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide CAS No. 90797-09-4](/img/structure/B1336364.png)

N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives involves various chemical reactions. For instance, the condensation of endo-S-methyl-N′-(bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl) isothiosemicarbazide with primary amines results in a series of amides with different N-amide substituents . Another example is the preparation of N-acyl-4,7,7-trimethyl-N-phenyl-3-(1-piperidinyl or dimethylamino)bicyclo[2.2.1]hept-2-ene-2-carbothioamides, which are synthesized in excellent yields by reacting the corresponding carbothioamides with aromatic or heterocyclic acyl chlorides . These methods demonstrate the versatility of bicyclo[2.2.1]heptane as a scaffold for synthesizing a variety of functionalized compounds.

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane derivatives is confirmed using spectroscopic methods such as 1D/2D NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography . The structural analyses reveal that the rigid molecular part is often the endo-bicyclo[2.2.1]hept-5-ene-2-carboxamide fragment, and the orientation of substituents is influenced by the chemical character of N-amide substituents . These findings are crucial for understanding the molecular interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactions involving bicyclo[2.2.1]heptane derivatives are diverse. For example, the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with N-(2,3-epoxypropyl)arenesulfonamides yields amino alcohols with a norbornene fragment and a sulfonamide group . Additionally, the aminolysis of N-[(oxiran-2-yl)methyl]arenesulfonamides leads to the selective opening of the epoxy ring . These reactions demonstrate the reactivity of the bicyclo[2.2.1]heptane moiety and its utility in constructing complex molecules with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.1]heptane derivatives are influenced by their molecular structure. The solid-state IR spectra and X-ray analysis indicate patterns of intermolecular association, such as hydrogen bonding, which affect the positions of vibrational bands in the IR spectrum . The NMR spectral analysis of various derivatives provides insights into the chemical shifts and coupling constants, which are affected by minor conformational changes upon substitution . These properties are essential for the identification and characterization of these compounds, as well as for predicting their behavior in different environments.

Aplicaciones Científicas De Investigación

-

Organic & Biomolecular Chemistry

- Application : An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .

- Method : This method permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

- Results : The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

-

Russian Journal of Organic Chemistry

- Application : Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]-arenesulfonamides .

- Method : The reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide .

- Results : This reaction afforded a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and also a series of new dioxiranes .

-

Molecules

Safety And Hazards

Propiedades

IUPAC Name |

N-(2-bicyclo[2.2.1]heptanyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO/c10-5-9(12)11-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWMKVWXYLYWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424574 | |

| Record name | N-BICYCLO[2.2.1]HEPT-2-YL-2-CHLOROACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide | |

CAS RN |

90797-09-4 | |

| Record name | N-BICYCLO[2.2.1]HEPT-2-YL-2-CHLOROACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

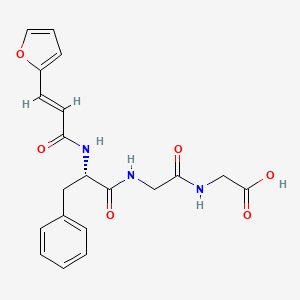

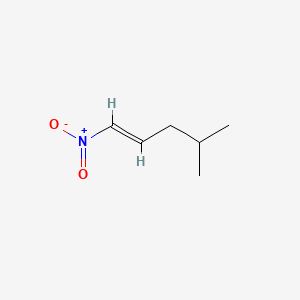

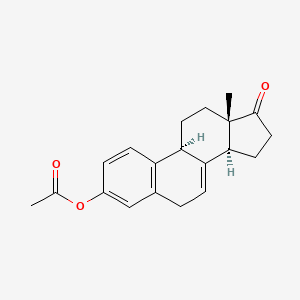

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)